2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
- It contains a pyrazine ring, a chlorobenzyl group, and an acetamide moiety.
- The compound’s systematic name reflects its substituents and functional groups.
2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions: These would involve appropriate solvents, catalysts, and temperature control.
Industrial Production: Industrial-scale synthesis would require optimization and scalability.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including
Common Reagents and Conditions: These would depend on the specific reaction type.
Major Products: The products would vary based on the reaction conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies.
Biology: Investigate its potential as a bioactive compound (e.g., enzyme inhibitors, receptor ligands).
Medicine: Explore its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Assess its use as a building block for other compounds.
Mechanism of Action
- This information is not readily available, but further research could elucidate its targets and pathways.
- Hypothetically, it might interact with enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
- Similar compounds include other pyrazine derivatives, acetamides, and benzyl-substituted molecules.
- Highlight its uniqueness based on structural features and potential applications.
Properties
Molecular Formula |
C20H18ClN3O4 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O4/c1-28-17-4-2-3-16(11-17)22-18(25)13-24-10-9-23(19(26)20(24)27)12-14-5-7-15(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25) |
InChI Key |
LHABVZJLWPADOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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